REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[CH3:16][O:17][C:18]1[CH:19]=[C:20](O)[C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2.CCN(CC)CC>ClCCl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][C:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:27]=[C:18]([O:17][CH3:16])[CH:19]=1)(=[O:5])=[O:4]
|
Name
|
|
Quantity
|
9.35 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C2=CC=CC=C2C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
After 1 h the resulting solution was washed with HCl (50 ml, 1 M) and saturated Na2CO3 (50 ml)
|
Duration
|
1 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=CC(=CC2=CC=CC=C12)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.45 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |